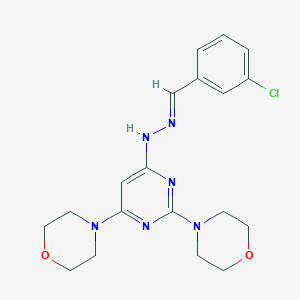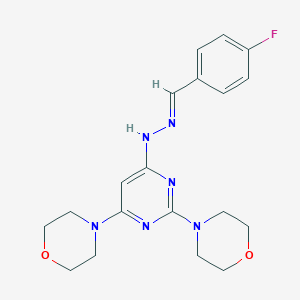![molecular formula C18H18N4OS B327905 2-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-1H-benzimidazol-1-yl)ethanol](/img/structure/B327905.png)
2-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-1H-benzimidazol-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-1H-benzimidazol-1-yl)ethanol is a complex organic compound featuring a benzimidazole core structure. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structural features, holds potential for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-1H-benzimidazol-1-yl)ethanol typically involves the following steps:
Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid to form the benzimidazole ring.
Introduction of Sulfanylmethyl Group: The benzimidazole derivative is then reacted with a sulfanylmethylating agent, such as chloromethyl methyl sulfide, under basic conditions to introduce the sulfanylmethyl group.
Attachment of Ethanol Group: Finally, the compound is reacted with ethylene oxide or a similar reagent to introduce the ethanol group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-1H-benzimidazol-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the benzimidazole ring or the sulfanylmethyl group.
Substitution: The ethanol group can undergo substitution reactions with halides or other electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, aryl halides, and suitable solvents like dichloromethane or toluene.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-1H-benzimidazol-1-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-1H-benzimidazol-1-yl)ethanol involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, potentially inhibiting their activity. The sulfanylmethyl group may enhance the compound’s binding affinity and specificity. The ethanol group can also play a role in modulating the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-Methyl-1H-benzoimidazol-2-yl)ethanamine dihydrochloride
- 2-(1-Methyl-1H-benzoimidazol-2-yl)ethanol dihydrate
- 1-Methyl-2-formylbenzimidazole
Uniqueness
2-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-1H-benzimidazol-1-yl)ethanol is unique due to the presence of both the sulfanylmethyl and ethanol groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other benzimidazole derivatives, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C18H18N4OS |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
2-[2-[(1-methylbenzimidazol-2-yl)sulfanylmethyl]benzimidazol-1-yl]ethanol |
InChI |
InChI=1S/C18H18N4OS/c1-21-15-8-4-2-6-13(15)20-18(21)24-12-17-19-14-7-3-5-9-16(14)22(17)10-11-23/h2-9,23H,10-12H2,1H3 |
InChI-Schlüssel |
TYIZTPRBQRRYGS-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N=C1SCC3=NC4=CC=CC=C4N3CCO |
Kanonische SMILES |
CN1C2=CC=CC=C2N=C1SCC3=NC4=CC=CC=C4N3CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-(3-ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B327822.png)
![N-[5-(2-{2-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]hydrazino}-2-oxoethyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B327826.png)
![ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-{2-[(phenylsulfonyl)oxy]benzylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B327828.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-({5-[2-(methoxycarbonyl)phenyl]-2-furyl}methylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B327829.png)
![N'-(3-bromo-5-ethoxy-4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)isonicotinohydrazide](/img/structure/B327830.png)
![4-[(2E)-2-{3-chloro-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-5-methoxybenzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine](/img/structure/B327832.png)
![4-[(2E)-2-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxybenzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine](/img/structure/B327834.png)
![4-[(2E)-2-{3-chloro-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine](/img/structure/B327835.png)
![ethyl 2-[2-(2-bromoethoxy)benzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B327837.png)
![5-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B327838.png)
![4-[(2E)-2-(3-methoxy-4-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}benzylidene)hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine](/img/structure/B327840.png)
![4-[(4-Fluorobenzyl)oxy]benzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B327842.png)


